2-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide
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Overview
Description
2-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiepileptic, antidiabetic, antiprotozoal, antifungal, anticonvulsant, and anti-HIV activities . The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core and a thiophene moiety, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 2-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide typically involves a multi-step process. One common method is the condensation of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde with 3-methylthiophene-2-carbohydrazide under acidic conditions. The reaction is often carried out in a solvent such as ethanol or polyethylene glycol (PEG)-400, which acts as a green reaction medium . The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
2-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form Schiff bases.
Scientific Research Applications
2-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to inhibit enzymes such as cyclin-dependent kinases and p38 MAP kinase, which play crucial roles in cell cycle regulation and inflammation . Additionally, the compound’s ability to form hydrogen bonds and interact with nucleic acids contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
N’-[(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide: Exhibits significant antimicrobial potential.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
2-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-6-8-21-12(10)9-16-18-15(20)14-11(2)17-13-5-3-4-7-19(13)14/h3-9H,1-2H3,(H,18,20)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZGGYAIEWHFTF-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=C(N=C3N2C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=C(N=C3N2C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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